Secosterol-B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

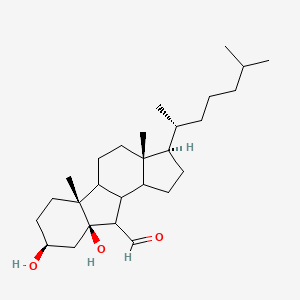

Secosterol-B, also known as this compound, is a useful research compound. Its molecular formula is C27H46O3 and its molecular weight is 418.7 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Cholesterol and derivatives [ST0101]. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Biochemical Properties and Formation

Secosterol-B is primarily formed through the ozonolysis of cholesterol or via singlet oxygen-mediated reactions. It is often detected alongside its counterpart, secosterol-A. The formation of these compounds can be indicative of oxidative stress within biological systems, making them valuable biomarkers for various diseases.

Table 1: Mechanisms of this compound Formation

| Mechanism | Description |

|---|---|

| Ozonolysis | Reaction of cholesterol with ozone leading to secosterol formation |

| Singlet Oxygen Reaction | Involves cholesterol hydroperoxide intermediates reacting with singlet oxygen |

| Aldolization | Conversion of secosterol-A to this compound through aldol condensation |

Role in Neurodegenerative Diseases

This compound has been implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's disease and amyotrophic lateral sclerosis (ALS). Elevated levels of this compound have been observed in the brains and plasma of patients with these conditions, suggesting a correlation with disease progression.

Case Study: Alzheimer's Disease

In a study analyzing brain samples from Alzheimer's patients, levels of secosterols were found to be significantly higher compared to controls. Specifically, concentrations reached up to 1 µM, which is sufficient to modify amyloid-beta peptides, enhancing their aggregation propensity and contributing to amyloid plaque formation .

Table 2: this compound Levels in Neurodegenerative Diseases

Cardiovascular Implications

This compound has also been studied for its role in cardiovascular diseases. It is known to modify lipoproteins such as ApoB-100, leading to altered lipid metabolism and increased atherogenicity. The compound's ability to induce foam cell formation from macrophages further highlights its potential role in atherosclerosis development.

Case Study: Atherosclerosis

Research indicates that this compound levels are significantly elevated in human atherosclerotic plaques, where concentrations range from 6.8 to 61.3 pmol/mg . This modification can enhance the uptake of modified LDL by macrophages, contributing to plaque formation.

Table 3: this compound Levels in Atherosclerotic Plaques

Protein Modification and Aggregation

This compound interacts with various proteins, leading to structural changes that may result in aggregation. For instance, it modifies β-amyloid peptide and α-synuclein, promoting their aggregation into toxic forms associated with neurodegenerative diseases.

Therapeutic Potential

Interestingly, while this compound has been associated with pathological processes, it has also shown potential therapeutic effects in specific contexts. For example, it has been reported to stabilize certain prion proteins against misfolding, suggesting a dual role depending on the biological context .

Analyse Des Réactions Chimiques

Formation Mechanisms

Secosterol-B arises through two primary pathways:

-

Aldolization of Secosterol-A : In aqueous media, Secosterol-A undergoes rapid aldol condensation to form this compound as the dominant product. This isomerization is catalyzed by transient imine formation with amines (e.g., lysine residues) .

-

Singlet Oxygen-Mediated Oxidation : Cholesterol reacts with singlet oxygen (generated via systems like MNPE or MPO-H₂O₂-Cl⁻) to form 5α-hydroperoxycholesterol, which undergoes Hock cleavage to yield this compound directly. This pathway dominates in ozone-independent conditions .

Key Data:

| Oxidant System | Major Product | Ratio (Secosterol-A : this compound) | Reference |

|---|---|---|---|

| Ozone (aqueous) | Secosterol-A | 4:1 | |

| Singlet Oxygen | This compound | 1:5–10 |

Stability and Degradation

This compound exhibits relative stability compared to Secosterol-A but undergoes further transformations:

-

Oxidation : Converts to 3β-hydroxy-5β-hydroxy-B-norcholestane-6-oic acid (seco-B-COOH) in serum-containing media .

-

Dehydration : Forms α,β-unsaturated carbonyl derivatives (e.g., seco-B–H₂O), which act as Michael acceptors capable of reacting with nucleophilic residues like histidine .

Protein Adduction Reactions

This compound covalently modifies proteins via:

-

Schiff Base Formation : The aldehyde group reacts with lysine ε-amino groups, forming stable imine adducts after NaBH₄ reduction. LC-MS analyses confirm adducts with N-acetyl lysine (m/z 591 [M+H]⁺) .

-

Michael Addition : Dehydrated this compound derivatives (α,β-unsaturated ketones) react with histidine residues, as shown in cytochrome c and apolipoprotein modifications .

Identified Modification Sites in Human Serum Albumin (HSA):

| Peptide Sequence | Modified Lysine Residue | Adduct Type |

|---|---|---|

| DAHK*SEVAHR | K4 | Seco-B–Lys imine |

| DEGK*ASSAK | K190 | Seco-B–Lys imine |

| LKC#ASLQK | K199 | Dehydrated adduct |

K = lysine adduct; C# = carbamidomethyl cysteine .

Biological Implications of Reactivity

-

Cytotoxicity : this compound induces cell death in lymphocytes (EC₅₀ = 3.1–6.6 μM) and hepatocarcinoma cells via mitochondrial dysfunction and MAP kinase activation .

-

Protein Aggregation : Modifies superoxide dismutase-1 (SOD1) at lysines 3, 9, 122, 128, and 136, accelerating amyloid fibril formation linked to neurodegenerative diseases .

-

Atherogenicity : this compound-modified LDL promotes macrophage foam cell formation by denaturing apoB-100 .

Comparative Reactivity with Secosterol-A

| Feature | This compound | Secosterol-A |

|---|---|---|

| Stability in Serum | High | Low (converts to B) |

| Dominant Formation Route | Singlet oxygen | Ozone |

| Protein Targets | Lysine, Histidine | Lysine, Cysteine |

| Biological Activity | Stronger cytotoxicity | Faster amyloidogenesis |

Propriétés

Formule moléculaire |

C27H46O3 |

|---|---|

Poids moléculaire |

418.7 g/mol |

Nom IUPAC |

(3R,3aR,5bR,8S,9aR,10R)-8,9a-dihydroxy-3a,5b-dimethyl-3-[(2R)-6-methylheptan-2-yl]-2,3,4,5,5a,6,7,8,9,10,10a,10b-dodecahydro-1H-cyclopenta[a]fluorene-10-carbaldehyde |

InChI |

InChI=1S/C27H46O3/c1-17(2)7-6-8-18(3)20-9-10-21-24-22(12-13-25(20,21)4)26(5)14-11-19(29)15-27(26,30)23(24)16-28/h16-24,29-30H,6-15H2,1-5H3/t18-,19+,20-,21?,22?,23-,24?,25-,26-,27-/m1/s1 |

Clé InChI |

XILGKUFKDWNZBF-PWNNJZATSA-N |

SMILES isomérique |

C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCC3C2[C@H]([C@]4([C@@]3(CC[C@@H](C4)O)C)O)C=O)C |

SMILES canonique |

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C4(C3(CCC(C4)O)C)O)C=O)C |

Synonymes |

3beta-hydroxy-5beta-hydroxy-B-norcholestane-6betacarboxaldehyde secosterol-B |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.